molecular formula C10H6BrF2NO2 B1459799 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid CAS No. 1805594-20-0

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid

Cat. No.: B1459799
CAS No.: 1805594-20-0
M. Wt: 290.06 g/mol
InChI Key: WXOKDCQBZNDGIR-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H6BrF2NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylacetic acid derivatives.

    Oxidation and Reduction Reactions: Formation of amines or carboxylic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: Similar structure but lacks the cyano and difluoromethyl groups.

    2-Cyano-2-phenylacetic acid: Similar structure but lacks the bromine and difluoromethyl groups.

    2-(Difluoromethyl)phenylacetic acid: Similar structure but lacks the bromine and cyano groups.

Uniqueness

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid is unique due to the simultaneous presence of bromine, cyano, and difluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOKDCQBZNDGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid
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